(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Medicinal Chemistry SAR Halogen Bonding

(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-71-3, molecular formula C20H15ClN2S, MW 350.86) is a synthetic small-molecule belonging to the 3-aryl-2-(4-(substituted-phenyl)thiazol-2-yl)acrylonitrile class—a hybrid scaffold merging a thiazole ring with an acrylonitrile pharmacophore. Members of this class have been evaluated for antimycobacterial, antibacterial, antifungal, insecticidal, and anticancer activities, although the published efficacy data for this exact compound remain limited.

Molecular Formula C20H15ClN2S
Molecular Weight 350.86
CAS No. 476669-71-3
Cat. No. B2960796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
CAS476669-71-3
Molecular FormulaC20H15ClN2S
Molecular Weight350.86
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
InChIInChI=1S/C20H15ClN2S/c1-13-3-6-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-4-7-18(21)8-5-15/h3-10,12H,1-2H3/b17-10-
InChIKeyIYQNFRQERGNBLG-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-71-3) and Its Procurement Relevance


(Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-71-3, molecular formula C20H15ClN2S, MW 350.86) is a synthetic small-molecule belonging to the 3-aryl-2-(4-(substituted-phenyl)thiazol-2-yl)acrylonitrile class—a hybrid scaffold merging a thiazole ring with an acrylonitrile pharmacophore.[1] Members of this class have been evaluated for antimycobacterial, antibacterial, antifungal, insecticidal, and anticancer activities, although the published efficacy data for this exact compound remain limited.[2] Its (Z)-configuration, para-chlorophenyl substitution at the 3-position, and 3,4-dimethylphenyl group at the thiazole 4-position distinguish it from regioisomeric and halogen-variant analogs frequently encountered in screening libraries.[1]

Why a Generic Analog Cannot Substitute for (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile


Within this chemotype, seemingly minor structural variations produce large differences in biological readout. The 4-chlorophenyl acrylonitrile derivative occupies a specific substituent envelope: the electron-withdrawing para-chloro group modulates the acrylonitrile double-bond polarization, while the 3,4-dimethylphenyl moiety on the thiazole influences both steric bulk and lipophilicity in the target binding pocket.[1] A directly comparable study of 16 structurally analogous 3-aryl-2-(4-(substituted-phenyl)thiazol-2-yl)acrylonitriles showed that antimicrobial potency was highly sensitive to both the arylidene substituent and the thiazole 4-phenyl substitution pattern, with the lead compound (a 4-CF3-phenyl / 2,4-dichlorophenyl combination) outperforming all other substitution arrangements, including chloro- and dimethyl-substituted variants.[2] Simply substituting a bromophenyl analog (CAS 476670-47-0) or a regioisomeric 2,4-dimethylphenyl variant would alter electronic and steric properties known to govern SAR in this series.[1]

Evidence Guide: Quantifiable Differentiation of (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-71-3)


Structural Differentiation from the 4-Bromophenyl Analog (CAS 476670-47-0): Halogen-Dependent Physicochemical Properties

Side-by-side comparison of (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (MW 350.86) with its 4-bromophenyl analog (CAS 476670-47-0, MW 395.32) reveals a ~45 Da molecular weight reduction and altered halogen electronic effects (Cl Hammett σp = 0.23 vs. Br σp = 0.23, but differing polarizability: Cl α = 2.18 ų vs. Br α = 3.05 ų), which can influence target binding, solubility, and membrane permeability. The 4-chloro substituent is a common medicinal chemistry preference over bromo when metabolic stability and reduced CYP450 inhibition risk are desired, although direct metabolic data for this specific compound are not published.

Medicinal Chemistry SAR Halogen Bonding

Regioisomeric Differentiation: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution at Thiazole C4

The target compound carries a 3,4-dimethylphenyl group at the thiazole 4-position, whereas the commercially available regioisomer (Z)-3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile (CAS 476669-48-4) positions the methyl groups at the 2,4-positions. In the 16-compound SAR study by Anas et al., the substitution pattern on the 4-phenyl ring of the thiazole was a critical determinant of antimicrobial activity: changing from a 4-chlorophenyl to 2,4-dichlorophenyl thiazole substituent (combined with varying arylidene groups) shifted MIC values against C. parapsilosis from >50 μM (inactive) to 32 μg/mL for the most active compound 10.[1] While the target compound's exact 3,4-dimethyl substitution was not individually profiled, the SAR landscape demonstrates that methyl group positioning on the thiazole phenyl ring is a non-interchangeable parameter for biological activity.

Medicinal Chemistry Regioisomer Thiazole SAR

Class-Level Insecticidal Activity: Thiazole-Acrylonitrile Derivatives as Aphis fabae Control Agents

Thiazole-acrylonitrile congeners have demonstrated potent insecticidal activity. Cao et al. (2017) reported that compound 11c (a thiazole-acrylonitrile derivative with a different substitution pattern) achieved an LC50 of 1.45 mg/L against Aphis fabae (black bean aphid), with 100% mortality at 50 mg/L. This potency was described as comparable to the commercial insecticide NC-510.[1] While the target compound (CAS 476669-71-3) has not been directly tested in this specific assay, it belongs to the same 2-(4-arylthiazol-2-yl)acrylonitrile chemotype covered by the Chinese patent CN101215269A, which claims 2-thiazolyl acrylonitriles as herbicides, insecticides, and fungicides.[2] The para-chlorophenyl variant represents an unexplored substitution within this insecticidal chemotype, offering a differentiated screening candidate for agrochemical discovery programs.

Agrochemical Insecticide Aphid Control

Class-Level Anticancer Potential: Thiazole-Acrylonitrile Derivatives Against HT29 Colon Cancer Cells

Thiazole-containing acrylonitrile derivatives have shown growth-inhibitory activity against human cancer cell lines. A structurally related thiazole derivative, compound 22 (bearing a 3,4-dichlorophenyl substituent), demonstrated an IC50 of 2.01 µM against HT29 colon adenocarcinoma cells.[1] The thiazole-acrylonitrile scaffold, particularly with halogenated phenyl substituents, has been recognized in reviews as a privileged structure for anticancer lead discovery.[2] While the target compound's specific cytotoxicity has not been reported, the 4-chlorophenyl + 3,4-dimethylphenyl substitution combination represents a halogen-substituted variant of this validated anticancer chemotype, potentially offering distinct selectivity profiles worthy of screening.

Anticancer Colon Cancer Cytotoxicity

Synthetic Tractability and Derivatization Potential: Oxirane-Carboxamide Formation from 4-Chlorophenyl Thiazole Acrylonitriles

Dotsenko et al. (2005) demonstrated that (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile—a close analog differing only in the thiazole 4-substituent (phenyl vs. 3,4-dimethylphenyl)—undergoes oxidation with H2O2–AcOH to afford 3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)oxirane-2-carbonitrile in 55% yield.[1] The analogous H2O2–KOH system was successfully applied to a series of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, yielding previously unknown oxirane-2-carboxamides, confirming the general synthetic tractability of this chemotype for further derivatization.[1] The target compound's (Z)-configuration and 3,4-dimethylphenyl substituent provide a distinct stereoelectronic starting point for analogous oxidation chemistry compared to the (E)-4-phenyl prototype.

Synthetic Chemistry Derivatization Oxirane

Structural Confirmation and Quality Control: Z-Configuration Authentication via InChI Key

The target compound's (Z)-configuration is unambiguously encoded in its IUPAC name and InChI Key (IYQNFRQERGNBLG-YVLHZVERSA-N). This stereochemistry is critical because the (E)-isomer of structurally analogous 3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles can exhibit different solid-state packing, conformational preferences, and potentially different biological target engagement. In the crystallographic analysis of compound 10 by Anas et al., the compound was found to exist in the E configuration in the crystalline state, confirming that both E and Z isomers are synthetically accessible within this chemotype and must be distinguished analytically.[1] For procurement, authentication of the Z-configuration should be verified by 1H-NMR coupling constants or NOE experiments, as stereochemistry directly impacts SAR interpretation.

Analytical Chemistry Quality Control Stereochemistry

Best Application Scenarios for Procuring (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-71-3)


Building a Halogen-Variant Screening Library for Antimicrobial Thiazole-Acrylonitrile SAR Exploration

The 16-compound SAR study by Anas et al. established that antimicrobial activity in this chemotype is highly sensitive to the combination of arylidene and thiazole-4-phenyl substituents. Including the target compound (4-chlorophenyl + 3,4-dimethylphenyl) in a focused library alongside the bromophenyl analog (CAS 476670-47-0) and the 2,4-dichlorophenyl lead (compound 10, MIC 32 µg/mL vs. C. parapsilosis) enables systematic mapping of halogen electronic effects and methyl substitution topology on antifungal and antimycobacterial potency.[1] This is essential for identifying the optimal substitution pattern for further lead optimization.

Agrochemical Discovery: Screening for Novel Aphicide Leads with a Distinct IP Position

The thiazole-acrylonitrile class has validated insecticidal activity, with compound 11c achieving LC50 = 1.45 mg/L against Aphis fabae—comparable to commercial standard NC-510.[1] The target compound's 4-chlorophenyl + 3,4-dimethylphenyl substitution pattern is distinct from previously tested insecticidal variants described in CN101215269A, offering an opportunity to establish novel composition-of-matter claims and screen for resistance-breaking activity against aphid populations.

Oncology Screening: Expanding Cytotoxic SAR Beyond Dichlorophenyl Lead Compound 22

The dichlorophenyl thiazole derivative compound 22 achieved IC50 = 2.01 µM against HT29 colon cancer cells.[1] Procuring the target compound (monochloro + dimethylphenyl) allows interrogation of whether antiproliferative activity is retained or improved with a less heavily halogenated, methyl-substituted thiazole aryl group—a question of direct relevance to medicinal chemistry optimization for selectivity and ADMET properties.

Synthetic Methodology Development: Exploring Z-Configured Acrylonitrile Reactivity in Oxidation and Cycloaddition Chemistry

Dotsenko et al. demonstrated that (E)-4-chlorophenyl thiazole acrylonitriles can be converted to oxirane-carbonitriles and oxirane-carboxamides using H2O2-based oxidation systems.[1] The Z-configuration of the target compound presents an underexplored stereoelectronic environment for such transformations; investigating whether the Z-isomer undergoes stereoretentive or stereoinvertive oxidation could yield novel oxirane diastereomers and inform the development of stereodivergent synthetic routes for this compound class.

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